Product packaging for N-(2-fluorophenyl)-3-methylbenzamide(Cat. No.:)

N-(2-fluorophenyl)-3-methylbenzamide

Cat. No.: B291921
M. Wt: 229.25 g/mol
InChI Key: QQHQWNFBMJFHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorophenyl)-3-methylbenzamide is a synthetic organic compound belonging to the class of fluorinated benzamides. These compounds are of significant interest in medicinal and agrochemical research due to the strategic incorporation of fluorine, which can influence a molecule's electronic properties, lipophilicity, and metabolic stability . Benzamide derivatives are frequently investigated as key intermediates in the synthesis of more complex molecules and as potential scaffolds for developing pharmacologically active agents . Key Research Applications: • Chemical Intermediate: This compound serves as a versatile building block in organic synthesis. The benzamide core and fluorophenyl group can be further functionalized to create a diverse library of derivatives for structure-activity relationship (SAR) studies . • Medicinal Chemistry Research: Structurally similar N-substituted benzamides have been studied for their interactions with various biological targets . Research into this compound could explore its potential as a precursor for enzyme inhibitors or receptor modulators. • Agrochemical Research: Fluorinated aromatic compounds are common in the development of modern pesticides. This molecule may be used in research aimed at discovering new active ingredients with improved efficacy and environmental profiles. Note: The specific physicochemical properties, mechanism of action, and detailed research value for this compound are areas of active investigation. Data on melting point, boiling point, and solubility should be determined and confirmed by the researching party. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO B291921 N-(2-fluorophenyl)-3-methylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-methylbenzamide

InChI

InChI=1S/C14H12FNO/c1-10-5-4-6-11(9-10)14(17)16-13-8-3-2-7-12(13)15/h2-9H,1H3,(H,16,17)

InChI Key

QQHQWNFBMJFHKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2F

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

Synthetic Methodologies and Chemo Transformative Strategies

Established Synthetic Routes for N-(2-fluorophenyl)-3-methylbenzamide

The formation of this compound relies on established organic chemistry principles, primarily involving the creation of an amide bond between two key fragments: a 3-methylbenzoyl moiety and a 2-fluoroaniline (B146934) moiety.

Amidation Reactions for Benzamide (B126) Core Formation

The central feature in the synthesis of this compound is the formation of the benzamide core. This is typically achieved through nucleophilic acyl substitution. A common and effective method involves the reaction of an activated carboxylic acid derivative with an amine. masterorganicchemistry.com

One of the most prevalent strategies is the conversion of the carboxylic acid, in this case, 3-methylbenzoic acid, into a more reactive acyl halide, such as 3-methylbenzoyl chloride. masterorganicchemistry.com This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acyl chloride is highly electrophilic and reacts readily with the amine nucleophile, 2-fluoroaniline, to form the desired amide bond. mdpi.com

Alternatively, coupling reagents can be employed to facilitate the direct amidation of a carboxylic acid and an amine without the need to isolate an acyl chloride intermediate. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used for synthesizing amides under mild conditions. masterorganicchemistry.com These reagents activate the carboxylic acid to form an active ester intermediate, which is then susceptible to nucleophilic attack by the amine. masterorganicchemistry.com Another approach involves the thermal dehydration of ammonium (B1175870) carboxylate salts, formed by the acid-base reaction between a carboxylic acid and an amine, although this "brute force" method often requires high temperatures. masterorganicchemistry.commdpi.com

Introduction of the 2-Fluorophenyl Moiety

The 2-fluorophenyl group is incorporated into the target molecule by using 2-fluoroaniline as the primary amine nucleophile in the amidation reaction. The reaction of 2-fluoroaniline with an activated 3-methylbenzoic acid derivative, such as 3-methylbenzoyl chloride, leads to the formation of the N-(2-fluorophenyl) amide linkage. This type of condensation reaction is a standard procedure in the synthesis of fluorinated benzamides. mdpi.com The presence of the fluorine atom on the aniline (B41778) ring can influence the nucleophilicity of the amine and the electronic properties of the final product. The synthesis of related fluorinated benzamides has been achieved through the condensation of appropriately substituted benzoyl chlorides with corresponding fluoroanilines, yielding the final products in high yields. mdpi.com

Regioselective Methylation Approaches

The specific substitution pattern of this compound, with the methyl group at the meta-position of the benzamide ring, is determined by the choice of starting material. The most direct synthetic route utilizes commercially available 3-methylbenzoic acid or its derivatives (e.g., 3-methylbenzoyl chloride).

Achieving regioselectivity is a critical aspect of organic synthesis. While methods for the regioselective N-methylation of amides and other heterocycles are well-developed, nih.govacs.org the regioselective placement of the C3-methyl group on the benzoyl ring is typically controlled by starting with a pre-functionalized precursor. Direct methylation of benzamide or benzoic acid via electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation) would be challenging and lead to a mixture of ortho, meta, and para isomers, with the carboxyl or amide groups acting as deactivating, meta-directing groups. Therefore, syntheses invariably begin with materials like m-toluic acid (3-methylbenzoic acid) or m-toluidine (B57737) to ensure the correct placement of the methyl group from the outset.

Synthesis of Novel this compound Derivatives and Analogues

The core structure of this compound can be systematically modified to generate a library of derivatives and analogues. These modifications can be targeted at either the benzamide ring system or the N-substituent.

Diversification Strategies on the Benzamide Ring System

The 3-methylbenzoyl portion of the molecule offers multiple sites for structural diversification. Research into related benzamide systems provides a roadmap for potential modifications. For example, additional substituents can be introduced onto the aromatic ring to modulate the compound's properties. Strategies include incorporating polar, hydrogen-bond accepting groups at the 5-position (meta to the amide) or hydrogen-bond donating/accepting groups at the 4-position (para). nih.gov

Further diversification can be achieved by introducing other functional groups. Studies have shown the synthesis of benzamides bearing complex heterocyclic systems, such as pyridine-linked 1,2,4-oxadiazoles, starting from functionalized benzoic acids. nih.gov Other modifications could include the introduction of lipophilic or electronegative substituents like additional halogens (F, Cl) or bulky electron-donating groups like isopropoxy (OiPr) to alter steric and electronic profiles. nih.gov Advanced C-H activation techniques also offer pathways for late-stage functionalization, such as the palladium-catalyzed ortho-C-H arylation of a benzamide moiety. acs.org

Modifications of the N-Substituent

The N-(2-fluorophenyl) group is another key site for synthetic modification to generate novel analogues. The electronic and steric properties of this ring can be tuned by altering the substitution pattern. For instance, the fluorine atom could be moved to the meta- or para-positions, or additional electron-donating or -withdrawing groups could be installed on the phenyl ring. The synthesis of a tri-fluorinated benzamide, N-(2,3-difluorophenyl)-2-fluorobenzamide, demonstrates the feasibility of incorporating multiple halogen substituents. mdpi.com

Guided by computational screening, other work has focused on functionalizing the N-phenyl ring with electron-donating groups, such as methoxy (B1213986) (-OMe), to modulate electronic properties. yale.edu The introduction of such groups can raise the energy of the highest occupied molecular orbital (HOMO), which can influence the molecule's behavior in charge-transfer processes. yale.edu A wide array of N-aryl benzamide derivatives have been synthesized by reacting a common benzoyl chloride with various substituted anilines, showcasing a straightforward method for creating a diverse set of analogues with modified N-substituents. dovepress.com The extensive work on fentanyl analogues, many of which are N-phenyl amides, also highlights the broad scope for substitution on the N-aryl ring, including various alkyl groups and halogens. wikipedia.org

Incorporation of Additional Heterocyclic Scaffolds

The chemical framework of this compound provides a versatile platform for the synthesis of more complex molecular architectures, specifically through the formation of additional heterocyclic rings. These transformations are of significant interest as they lead to novel compounds with potentially unique chemical and physical properties. Methodologies to achieve such cyclizations often involve intramolecular reactions, leveraging the existing atoms of the parent molecule to construct new ring systems. Key strategies include transition-metal-catalyzed C-H activation and intramolecular amidation reactions, which can lead to the formation of fused heterocyclic structures such as phenanthridinones and quinazolinones.

One of the prominent strategies for incorporating a new heterocyclic scaffold is through intramolecular C-H amination, which can lead to the formation of phenanthridinone derivatives. This transformation typically involves the creation of a new carbon-nitrogen bond between the amide nitrogen and a carbon atom on one of the aromatic rings. Various transition metals, including palladium, rhodium, and copper, have been shown to effectively catalyze such reactions. nih.govrsc.org

Palladium-catalyzed reactions, for instance, can proceed through the intramolecular C-H arylation of o-halobenzamides. nih.gov In a related approach, rhodium(III) catalysts can be used for the oxidative cycloaddition of benzamides with alkynes, proceeding through a C-H/N-H activation mechanism to yield isoquinolones. nih.gov Copper-catalyzed methods also offer a pathway for the synthesis of phenanthridinones via the annulation of benzamides with arynes through an ortho-C-H/N-H activation. nih.gov

The following table summarizes representative catalytic systems and conditions for the synthesis of phenanthridinone and isoquinolone scaffolds from benzamide precursors, which are analogous to the potential transformations of this compound.

Heterocyclic ProductStarting Material TypeCatalyst/ReagentsConditionsYieldReference
Phenanthridinoneo-HalobenzamidePd(OAc)₂, PPh₃, K₂CO₃N,N-dimethylacetamide (DMA), 120 °CGood to excellent nih.gov
IsoquinoloneBenzamide and Alkyne[RhCp*Cl₂]₂, Cu(OAc)₂·H₂ODCE, 100 °CGood nih.gov
PhenanthridinoneBenzamide and Aryne PrecursorCu(OAc)₂, BQ, CsFDCE, 80 °CGood nih.gov

Another synthetic route for incorporating a heterocyclic scaffold involves the formation of quinazolinones. For a molecule like this compound, a potential transformation could involve an intramolecular cyclization. While direct cyclization of this compound itself to a quinazolinone is not extensively documented, analogous reactions provide a proof of concept. For example, the synthesis of quinazolin-4-ones has been achieved through the reaction of o-fluorobenzamides with amides in the presence of a base, proceeding via an SNAr reaction followed by cyclization. This highlights the potential for the fluorine substituent on the phenyl ring of this compound to participate in such cyclization strategies.

Further research into the direct intramolecular C-H functionalization of the 3-methylphenyl ring could also open up pathways to novel tricyclic systems. The specific substitution pattern of this compound offers multiple sites for such cyclization reactions, making it a candidate for the exploration of new chemo-transformative strategies aimed at creating diverse heterocyclic frameworks.

Molecular Mechanisms of Biological Activity and Pharmacological Targets

Identification and Characterization of Putative Molecular Targets for N-(2-fluorophenyl)-3-methylbenzamide and Related Analogues

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of enzymatic targets. For this compound and its related analogues, research has centered on their ability to inhibit enzymes that play crucial roles in disease pathogenesis, particularly in cancer and neurodegenerative disorders. The following sections detail the enzyme inhibition profiles for this class of compounds.

Enzyme Inhibition Profiles

The inhibitory activity of this compound analogues has been evaluated against several key enzymes. The most comprehensive data exists for their interaction with histone deacetylases.

N-(2-aminophenyl)-benzamides, which are structurally related to this compound, are recognized as an important class of histone deacetylase (HDAC) inhibitors. nih.govgoogle.com These compounds primarily target Class I HDACs (HDAC1, 2, and 3), which are zinc-dependent enzymes crucial for the epigenetic regulation of gene expression. nih.govresearchgate.net The N-(2-aminophenyl)-benzamide moiety itself serves as a zinc-binding group (ZBG), which is a critical feature for HDAC inhibition. nih.govgoogle.com

The introduction of a fluorine atom into the benzamide structure can significantly influence both the potency and selectivity of HDAC inhibition. researchgate.net Studies on fluorinated benzohydroxamate-based inhibitors have shown that fluorination can reduce potency against HDAC1 while enhancing selectivity for HDAC6. nih.gov This enhanced selectivity is attributed to specific interactions between the fluorinated linker and key amino acid residues in the active site of HDAC6 that are different in Class I HDACs. nih.gov For instance, the substitution of a serine in HDAC6 with an aspartate in Class I HDACs can create steric hindrance for fluorinated compounds in the latter. nih.gov

In a series of novel N-(2-aminophenyl)-benzamide derivatives, compounds were identified that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov The substitution pattern on the benzamide core plays a crucial role in determining the inhibitory profile. For example, a study on indole-containing benzamide derivatives found that a fluorine substituent at the 5-position of the indole (B1671886) ring resulted in the most potent HDAC1 inhibitory activity, even surpassing the control drug MS-275. sigmaaldrich.com Specifically, compound 3j from this series showed an IC50 value of 0.330 µmol/L against HDAC1. sigmaaldrich.com This compound also demonstrated good selectivity for HDAC1 over HDAC2, HDAC6, and HDAC8. sigmaaldrich.com

Another study focusing on N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA ) and its fluorinated analogue FNA (N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide) highlighted the impact of fluorination on selectivity. researchgate.net While NA showed IC50 values of 95.2, 260.7, and 255.7 nM against HDAC1, HDAC2, and HDAC3 respectively, FNA exhibited potent inhibition of HDAC3 with an IC50 of 95.48 nM and demonstrated 8.83- and 9.94-fold selectivity for HDAC3 over HDAC1 and HDAC2.

The table below summarizes the HDAC inhibitory activity of selected N-(2-aminophenyl)-benzamide analogues.

CompoundTarget HDACIC50 (nM)Selectivity NotesReference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2Class I selective researchgate.net
HDAC2260.7 researchgate.net
HDAC3255.7 researchgate.net
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)HDAC395.488.83-fold vs HDAC1, 9.94-fold vs HDAC2 researchgate.net
Indole-containing benzamide (3j )HDAC1330Selective over HDAC2, 6, and 8 sigmaaldrich.com
N-(2-aminophenyl)-benzamide (15k )HDAC180Class I selective acs.org
HDAC2110 acs.org
HDAC3-NCoR26 acs.org

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that are key targets for the treatment of neurological disorders. sigmaaldrich.com While a broad range of compounds are known to inhibit MAO, specific data on the direct inhibition of MAO by this compound is not extensively documented in the current scientific literature.

However, studies on other benzamide derivatives have shown interactions with MAO enzymes. For instance, moclobemide (B1677376), a benzamide derivative, is known to be a selective and reversible inhibitor of MAO-A. nih.gov Research has demonstrated that the presence and position of certain substituents on the benzene (B151609) ring of benzamide derivatives can influence their MAO-A inhibitory activity. nih.gov A study on various benzamide derivatives revealed that they had distinct effects on the deamination of different substrates for MAO-A and MAO-B. nih.gov While moclobemide was a potent MAO-A inhibitor, other benzamide derivatives showed weaker activity and had a negligible effect on MAO-B substrates. nih.gov

More recent research on benzodioxane carboxamide derivatives has identified potent and selective reversible inhibitors of human MAO-B (hMAO-B). nih.gov This suggests that the broader class of benzamide-containing molecules holds potential for MAO inhibition, although specific structure-activity relationships for this compound in this context remain to be elucidated. High-throughput screening methods are available to assess the inhibitory potential of compounds against both MAO-A and MAO-B. nih.govabcam.comabcam.com

Factor Xa (FXa) is a crucial serine protease in the coagulation cascade, making it a prime target for anticoagulant therapies. nih.govnih.gov Direct FXa inhibitors block the conversion of prothrombin to thrombin, thereby preventing clot formation. nih.govnih.gov

While there is no specific data available in the reviewed literature detailing the inhibitory activity of this compound against human Factor Xa, the benzamide scaffold is present in some known FXa inhibitors. google.com For instance, darexaban (B1669829) is an orally available FXa inhibitor that contains a benzamide moiety. nih.gov Structure-activity relationship studies on benzamidine-type inhibitors have shown that modifications to the benzene rings can significantly affect affinity for FXa. nih.gov The development of FXa inhibitors has often involved replacing highly basic groups with less basic or non-basic ones to improve oral bioavailability. nih.gov

The inhibitory potential of novel compounds against Factor Xa is typically evaluated using chromogenic assays that measure residual FXa activity. medscape.comnih.govlancet.co.zaccjm.org Although the broader class of benzamides has been explored for FXa inhibition, specific studies on this compound are lacking.

Telomerase is a reverse transcriptase that maintains telomere length and is a hallmark of most cancer cells, making it an attractive target for anticancer therapies. medchemexpress.com Inhibition of telomerase can lead to telomere shortening and subsequent cell senescence or apoptosis. medchemexpress.com

Specific studies on the telomerase inhibitory activity of this compound are not found in the current scientific literature. However, some benzamide derivatives have been shown to inhibit telomerase activity. One study found that benzamide and a naphthalimide derivative could inhibit telomerase activity in a dose-dependent manner. nih.gov The mechanism of inhibition was linked to the down-regulation of the telomerase-associated protein TEP1/TP1 and the inhibition of poly(ADP-ribosyl)ation of the telomerase reverse transcriptase (TERT) subunit. nih.gov

Various small molecules, including some with heterocyclic scaffolds, have been investigated as telomerase inhibitors. nih.gov For example, BIBR1532 is a non-nucleosidic inhibitor that targets the catalytic component hTERT. nih.govnih.gov While the benzamide class of compounds has shown some promise, the direct potential of this compound as a telomerase inhibitor remains to be investigated.

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a significant role in cell adhesion, migration, proliferation, and survival, and its overexpression is linked to various cancers. nih.govnih.gov As such, FAK is considered a promising target for anticancer drug development. nih.govnih.gov

There is no direct evidence in the reviewed literature to suggest that this compound is an inhibitor of FAK. However, the N-methylbenzamide functional group is a component of some known FAK inhibitors. mdpi.com For example, TAE-226 is a potent FAK inhibitor that contains a 2-amino-N-methylbenzamide moiety. nih.gov Additionally, a series of 2-anilino-4-(benzimidazol-2-yl)-pyrimidine derivatives have been identified as multi-kinase inhibitors with activity against FAK. nih.gov

The development of FAK inhibitors often involves targeting the ATP-binding pocket of the kinase domain. mdpi.com Screening for FAK inhibitory activity is typically conducted through in vitro kinase assays and cellular assays that measure the phosphorylation of FAK at its autophosphorylation site (Y397). bioassaysys.com While the benzamide scaffold is present in some FAK inhibitors, the specific activity of this compound against FAK has not been reported.

Receptor Binding and Allosteric Modulation

Investigation of Downstream Signaling Pathways and Cellular Responses

The Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Ras signaling pathways are two of the most critical intracellular cascades that regulate fundamental cellular processes. nih.gov These pathways control cell survival, proliferation, differentiation, and metabolism. nih.govmdpi.com The Ras-ERK pathway is a major effector of the Ras oncoprotein and consists of a cascade of kinases: Raf, MEK, and ERK. nih.govmdpi.com The PI3K/Akt pathway is activated by the production of lipid second messengers, which in turn activate the kinase Akt, a key regulator of cell survival and metabolism. nih.gov

There is extensive crosstalk between the PI3K/Akt and MAPK/Ras pathways, meaning that they can influence and compensate for each other. nih.gov For instance, components of the Ras-ERK pathway can positively regulate the PI3K-mTORC1 pathway. nih.gov The activation of these signaling pathways is often initiated by the binding of growth factors to receptor tyrosine kinases, which then activates Ras. youtube.com Given that this compound and related compounds can inhibit p38 MAPK, a component of the broader MAPK family, it is plausible that they could modulate these interconnected signaling networks. By inhibiting a key kinase in one pathway, there may be subsequent effects on the other, influencing cellular outcomes such as proliferation and survival. The activation of these pathways is known to be involved in cholangiocarcinogenesis through the activation of tyrosine kinase receptors. researchgate.net

Table 2: Key Components of the PI3K/Akt and MAPK/Ras Pathways

Pathway Key Components Primary Function
MAPK/Ras Ras, Raf, MEK, ERK Proliferation, Differentiation, Survival

| PI3K/Akt | PI3K, PIP3, PDK1, Akt | Cell Survival, Growth, Metabolism |

Regulation of Cell Cycle Progression

There is no available scientific literature or research data describing the effects of this compound on the regulation of the cell cycle.

Induction of Apoptotic Mechanisms

There is no available scientific literature or research data detailing the induction of apoptotic mechanisms by this compound.

As no compounds were discussed in the context of biological activity, a table of mentioned compounds is not applicable.

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Structural Determinants for Biological Potency

Influence of Fluorine Atom Position and Substituent Effects on Activity

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. nih.govacs.orgcore.ac.uk For N-phenylbenzamide scaffolds, the position of the fluorine atom on the N-phenyl ring is a critical determinant of biological activity.

Research indicates that substitution at the ortho-position (position 2) of the N-phenyl ring is often advantageous. nih.gov For instance, studies on certain benzothiazole (B30560) derivatives showed that placing a fluoro group at the ortho- or para-positions enhanced potency, whereas substitution at the meta-position (position 3) led to a loss of activity. nih.gov The ortho-fluoro substituent can induce a specific conformation by creating intramolecular hydrogen bonds, which can pre-organize the ligand for optimal receptor binding. acs.org This conformational restriction is also supported by crystallographic studies, which show that ortho-fluorine substitution can suppress disorder in benzamide (B126) crystals. acs.org

The electron-withdrawing nature of fluorine also plays a significant role. nih.gov It can alter the acidity of the amide proton and modulate the electronic character of the aromatic ring, influencing interactions within the target's binding site. acs.org The comparison of fluorinated and non-fluorinated analogs often reveals that the fluorine moiety contributes uniquely to favorable interactions and potency. nih.gov

Contribution of the Methyl Group to Molecular Recognition

In studies of related N-phenylbenzamides, the position of a methyl group has been shown to be critical. For example, a methyl group at the ortho position of the aniline (B41778) ring (the N-phenyl part) can create a steric clash that twists the C(sp²)–N bond, affecting the orientation of the directing group. researchgate.net Applying this principle to the 3-methyl group on the benzamide core, this substituent can serve as a steric rudder, guiding the molecule into a specific orientation within the binding site. This can prevent unproductive binding modes and promote conformations that are optimal for biological activity. Furthermore, the hydrophobic nature of the methyl group can facilitate favorable interactions with nonpolar amino acid residues in a hydrophobic pocket of the target protein.

Impact of Benzamide Core Substitutions

The benzamide core serves as a central scaffold that can be extensively modified to fine-tune biological activity. researchgate.net Structure-activity relationship studies have explored a wide range of substitutions on this ring system, demonstrating that even minor changes can have a significant impact. nih.gov

For example, in a series of 1,4-benzodioxane (B1196944) compounds linked to a 2,6-difluorobenzamide, modifications at the 7-position of the benzodioxane moiety significantly affected antibacterial activity against FtsZ. nih.govnih.gov Similarly, in the development of antiplasmodial agents, replacing a simple phenoxy group on the benzamide core with a 4-fluorophenoxy substituent was found to be generally advantageous for activity. mdpi.com These findings underscore the importance of the benzamide core not just as a structural anchor but as an active participant in molecular recognition, where its substituents can engage in key binding interactions.

Role of N-Substituent Chirality and Conformation

The three-dimensional structure of N-(2-fluorophenyl)-3-methylbenzamide is critical for its biological function. The molecule is not planar, and rotation around the amide bond (C-N) and the N-aryl bond is restricted. This restricted rotation can lead to atropisomerism, a form of axial chirality where different conformers can be stable and isolable. acs.orgthieme-connect.com

The relative orientation of the 2-fluorophenyl ring and the 3-methylbenzamide (B1583426) ring is a key determinant of activity. The ortho-fluoro substituent plays a significant role here, as it can sterically hinder free rotation around the N-aryl bond, favoring a specific twisted conformation. acs.org This locked conformation may be the biologically active one, presenting the necessary functional groups in the correct spatial arrangement for optimal interaction with the target. The steric bulk of substituents on the amide nitrogen is known to influence the energy barrier for rotation around the amide bond, further highlighting the importance of conformational control in this class of compounds. rsc.org

Pharmacophore Modeling for this compound

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological effect.

Identification of Essential Features for Target Engagement

Pharmacophore models for various benzamide-based inhibitors consistently identify a set of common essential features for target engagement. nih.gov While the specific target for this compound defines the exact requirements, a generalized model can be proposed based on its structure and related compounds.

Key pharmacophoric features typically include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group is a strong hydrogen bond acceptor, crucial for anchoring the molecule in the binding site through interaction with hydrogen bond donor residues (e.g., the backbone N-H of an amino acid). nih.gov

A Hydrogen Bond Donor: The amide proton (N-H) can act as a hydrogen bond donor, providing another key interaction point. nih.gov

Two Aromatic/Hydrophobic Regions: The 2-fluorophenyl ring and the 3-methylbenzoyl ring serve as two distinct hydrophobic and aromatic regions. These are critical for engaging with hydrophobic pockets and participating in π-stacking or other non-polar interactions within the target protein. nih.gov Increased bulk and hydrophobicity in these regions can be favorable for activity. nih.gov

These features, arranged in a specific spatial orientation dictated by the molecule's conformation, constitute the pharmacophore necessary for potent biological activity.

Correlation of Pharmacophore with Desired Biological Activities

The rational design of bioactive molecules, including this compound, is deeply rooted in understanding the specific structural features that govern their interaction with biological targets. This relationship, known as the structure-activity relationship (SAR), is fundamental to developing a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogs, the key pharmacophoric features can be identified as the N-phenyl ring, the benzamide core, and the substituents on these rings. The biological activities of these compounds, such as antifungal, insecticidal, and enzyme inhibitory effects, are intricately linked to the nature and spatial orientation of these features.

The core structure of N-phenylbenzamides is a critical determinant of their biological potential. The amide linkage (–CO–NH–) itself is a crucial pharmacophoric element, capable of forming hydrogen bonds with biological targets like enzymes or receptors. The orientation of this amide bond is vital; studies on related benzamide inhibitors have shown that inverting the amide group to an anilide (–NH–CO–) can lead to a complete loss of activity, underscoring the importance of the specific hydrogen bond donor/acceptor pattern. nih.gov

The N-phenyl ring and its substitution pattern represent another key aspect of the pharmacophore. The presence of a fluorine atom at the ortho-position (2-position) of this ring, as seen in this compound, has been shown to be particularly advantageous for certain biological activities. For instance, in a series of novel benzamides designed as fungicides, derivatives bearing a 2-fluorophenyl group exhibited superior inhibitory activity against fungi such as Sclerotinia sclerotiorum, Botrytis cinereal, and Thanatephorus cucumeris when compared to compounds with other substituents. nih.gov This suggests that the 2-fluoro substituent is a key contributor to the antifungal pharmacophore of this class of compounds. The electronegativity and size of the fluorine atom can influence the compound's electronic properties and its ability to fit into specific binding pockets.

Similarly, the substitution on the benzamide phenyl ring plays a significant role in modulating biological activity. The 3-methyl group in this compound is a lipophilic moiety that can engage in hydrophobic interactions within a receptor's binding site. In SAR studies of benzamides as inhibitors of SARS-CoV protease, a methyl substituent was found to be the most beneficial among a series of tested groups. nih.gov While a trifluoromethyl group, similar in size but with different electronic properties, led to a decrease in binding affinity, the moderate electron-donating effect of the methyl group appeared to be favorable. nih.gov This highlights the importance of both steric and electronic properties of the substituent at this position for specific biological targets.

The following data tables, derived from research on analogous compounds, illustrate the correlation between structural modifications and biological activity, providing insights into the pharmacophoric requirements for different therapeutic or agrochemical applications.

Interactive Data Table: Structure-Activity Relationship of Benzamide Analogs

Compound/AnalogKey Structural FeaturesBiological ActivityResearch FindingsReference
N-(2-fluorophenyl) Benzamide Derivatives 2-fluoro substituent on the N-phenyl ringAntifungalThe 2-F substituent was found to be superior for inhibitory activity against several tested fungi compared to other substitutions. nih.gov
Benzamide with 3-methyl substituent Methyl group at the 3-position of the benzamide ringSARS-CoV Protease InhibitionThe methyl group was the most beneficial substituent, with its moderate +I-effect enhancing binding affinity compared to electron-withdrawing groups. nih.gov
Primary Amide vs. N-methylbenzamide Modification of the amide groupAntitubercularThe N-methylbenzamide analog showed excellent activity, comparable to the primary amide, indicating that small alkyl substitutions on the amide nitrogen are well-tolerated for this target. acs.org
Benzamide vs. Anilide Inversion of the amide linkageSARS-CoV Protease InhibitionInversion of the amide group to form anilides resulted in a loss of activity, highlighting the critical role of the amide bond's orientation. nih.gov
Phenyl vs. Aliphatic/Thiophene (B33073) Replacement of the N-phenyl ringSARS-CoV Protease InhibitionReplacing the phenyl group with aliphatic groups led to inactivity, while a bioisosteric exchange with a thiophene ring was tolerated with only a minor decrease in inhibition. nih.gov

Computational Chemistry Applications in N 2 Fluorophenyl 3 Methylbenzamide Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

While specific molecular docking studies on N-(2-fluorophenyl)-3-methylbenzamide were not prominently found in the reviewed literature, extensive research on related benzamide (B126) derivatives provides a strong basis for understanding its potential interactions with key protein targets.

Monoamine Oxidase (MAO) Enzymes: MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases. nih.gov Molecular docking studies on various benzamide derivatives have been conducted to explore their inhibitory potential against these enzymes. For instance, new N,N′-(1,4-phenylene)bis(3-methoxybenzamide) derivatives have been synthesized and evaluated as potential inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes relevant to Alzheimer's disease. ucsd.edu Docking simulations of these compounds revealed that they can effectively bind to the active sites of these enzymes, with interactions often involving key amino acid residues. ucsd.edu For example, the most active derivative showed interactions with the peripheral anionic site (PAS) and the catalytic active site (CAS) of AChE. ucsd.edu

Topoisomerase-II: This enzyme is a well-established target for anticancer drugs. pubcompare.ai Molecular docking studies on benzamide derivatives have demonstrated their potential to inhibit Topoisomerase II. ku.edu These studies have shown that benzamide compounds can fit into the ATP-binding site of the enzyme, forming hydrogen bonds and other interactions with crucial amino acid residues. ku.edu For example, in a study of various benzamide derivatives, compounds were docked into the active site of Topoisomerase IIα (PDB ID: 5GWK), revealing interactions with DNA bases and key amino acids like GLY462, ARG487, and TYR805. ku.edu The binding energies calculated from these simulations help in ranking the potential inhibitory activity of the compounds. ku.edu

Fibroblast Stromelysin-1 (MMP-3): Matrix metalloproteinases (MMPs) are implicated in cancer progression. researchgate.net Molecular docking has been employed to investigate the interaction of benzamide derivatives with Fibroblast Stromelysin-1 (MMP-3). In a study on N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, molecular docking revealed that these compounds could bind to the active site of Fibroblast Stromelysin-1. nih.gov The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov Notably, the –CONH group of some derivatives was found to form a metal coordination with the zinc ion present in the active site, which is a likely mechanism of inhibition. nih.gov

Table 1: Representative Molecular Docking Scores of Benzamide Derivatives with Target Proteins This table presents data from studies on various benzamide derivatives as direct data for this compound is not available.

Compound Derivative Class Target Protein Representative Docking Score (kcal/mol) Key Interacting Residues
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide Fibroblast Stromelysin-1 -7.56 Not specified
Benzamide Derivatives Topoisomerase IIα -114.71 to -60.14 DG13, GLY462, ARG487, TYR805
N,N′-(1,4-phenylene)bis(3-methoxybenzamide) Acetylcholinesterase Not specified Tyr72, Asp74, Trp286, Tyr341

Computational screening, often utilizing molecular docking, is a powerful strategy for identifying potential new protein targets for a given compound. While specific studies on the computational screening of this compound for novel targets were not identified, the general methodology is well-established. This approach involves docking the compound of interest against a large library of protein structures to identify those with which it has a high binding affinity. This can lead to the discovery of unexpected therapeutic applications for existing compounds, a process known as drug repositioning. For example, virtual screening has been used to identify potential inhibitors for targets like the Transmembrane Serine Protease 2 (TMPRSS2), which is relevant for viral entry. ucsd.edu

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are valuable tools for predicting the biological activity of new, unsynthesized compounds. These models are developed using a "training set" of compounds with known activities. While a specific QSAR model for this compound was not found, studies on related benzamide derivatives illustrate the approach. For instance, 2D and 3D-QSAR studies have been performed on a series of N-(2-aminophenyl)-benzamide derivatives as Histone Deacetylase 2 (HDAC2) inhibitors. nih.gov In one such study, a 3D-QSAR model was developed that demonstrated a good correlation between the structural features of the compounds and their HDAC2 inhibitory activity, with a high correlation coefficient (r²) of 0.927. nih.gov Such models can guide the design of more potent inhibitors. nih.gov

QSAR models often incorporate various molecular descriptors that represent the electronic and steric properties of the compounds. These descriptors can include parameters like the logarithm of the partition coefficient (LogP), molecular weight, number of hydrogen bond donors and acceptors, and atomic polarizabilities. nih.gov By analyzing the contribution of these descriptors to the QSAR equation, it is possible to understand which properties are crucial for biological activity. For example, a QSAR study on N-(2-aminophenyl)-benzamide derivatives revealed that descriptors such as LogP, molecular weight, and the number of hydrogen-bond acceptors play a significant role in their biological activity. nih.gov This information provides valuable insights for optimizing the lead compound to enhance its therapeutic efficacy.

Table 2: Key Descriptors in QSAR Models for Benzamide Derivatives This table is based on a study of N-(2-aminophenyl)-benzamide derivatives and serves as an illustrative example.

Descriptor Type Influence on Biological Activity
LogP (Partition Coefficient) Physicochemical Important for activity
Molecular Weight (MW) Structural Contributes to the overall activity
Number of Hydrogen-Bond Acceptors Structural Plays a vital role in biological interactions
Sum of Atomic Polarizabilities (Apol) Electronic Influences the electronic interactions with the target
Number of Rotatable Bonds Structural Affects conformational flexibility and binding

Advanced Quantum Chemical and Molecular Dynamics Studies

Beyond docking and QSAR, more advanced computational methods provide deeper insights into the behavior of molecules.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to study the electronic structure, geometry, and reactivity of molecules with high accuracy. While specific quantum chemical studies on this compound were not found, research on a related compound, acetyl 2-(N-(2-fluorophenyl)imino)coumarin-3-carboxamide, highlights the utility of these methods. researchgate.net Such studies can reveal how crystallization conditions can influence the molecular and crystal structure, leading to the formation of different polymorphs. researchgate.net These calculations can also elucidate the nature of intermolecular interactions, which are critical for understanding the solid-state properties of a compound. researchgate.net

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. These simulations provide a detailed picture of how a ligand interacts with its target protein, including the stability of the complex and the conformational changes that may occur upon binding. researchgate.net MD simulations have been applied to various benzamide derivatives to understand their interactions with target proteins like histone deacetylase (HDAC) and to assess the stability of the ligand-protein complex. researchgate.net These simulations can reveal the flexibility of different parts of the protein and the ligand, providing insights that are not available from static docking studies.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energies and shapes of these orbitals are crucial for predicting the reactivity and kinetic stability of a molecule. For this compound, FMO analysis would be performed on the optimized geometry obtained from DFT calculations.

The HOMO represents the ability of the molecule to donate electrons, indicating regions susceptible to electrophilic attack. Conversely, the LUMO represents the ability to accept electrons, highlighting areas prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a significant parameter; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. The spatial distribution of the HOMO and LUMO across the molecular structure would reveal which atoms or functional groups are most involved in potential chemical reactions.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MESP is calculated from the electron density and represents the electrostatic potential experienced by a positive point charge at a given position near the molecule.

An MESP map of this compound would display regions of negative potential (typically colored red or yellow), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and attractive to nucleophiles. These maps are particularly useful for understanding non-covalent interactions, such as hydrogen bonding. For this specific compound, the MESP would highlight the electronegative oxygen and fluorine atoms as sites of negative potential, while the hydrogen atoms, particularly the amide proton, would be regions of positive potential.

Application of Machine Learning for Drug-Target Interaction Prediction

Machine learning (ML) has emerged as a powerful computational tool in drug discovery for predicting drug-target interactions (DTIs). These methods utilize algorithms to learn from large datasets of known DTIs and molecular features to predict novel interactions.

In the context of this compound, an ML approach would begin by generating a set of molecular descriptors for the compound. These can include physicochemical properties, topological indices, and molecular fingerprints. These descriptors would then be fed into a trained ML model, such as a Support Vector Machine (SVM), Random Forest, or a deep neural network, to predict the probability of interaction with a panel of biological targets. The success of such predictions heavily relies on the quality and diversity of the training data and the choice of molecular representation and ML algorithm.

Lead Optimization and Rational Drug Design Strategies

Design Principles for Modulating Pharmacological Profiles

The introduction of different aromatic and heterocyclic rings can have a profound impact on a compound's pharmacological profile. Replacing the phenyl rings in N-(2-fluorophenyl)-3-methylbenzamide with heterocycles such as pyridine (B92270), pyrimidine, or thiophene (B33073) can introduce new hydrogen bonding opportunities, alter the compound's electronic properties, and improve its solubility and metabolic stability.

For example, replacing the 3-methylphenyl ring with a pyridine ring could introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to a stronger interaction with the target. The choice of heterocycle and its substitution pattern would be guided by the structure of the target's binding site to ensure optimal interactions.

The conformation, or three-dimensional shape, of a molecule is critical for its biological activity. This compound is a relatively flexible molecule, with rotation possible around the amide bond and the bonds connecting the phenyl rings to the amide. While flexibility can be advantageous for allowing the molecule to adapt to its binding site, it can also come with an entropic penalty upon binding.

Introducing conformational constraints can lock the molecule into its bioactive conformation, leading to an increase in binding affinity. nih.gov This can be achieved by introducing cyclic structures or bulky groups that restrict rotation. For example, linking the two phenyl rings with a chemical bridge could create a more rigid analog. Conversely, in some cases, increasing flexibility might be desirable to allow the molecule to access different binding modes. Conformational analysis of substituted benzamides has shown that the presence and position of substituents, such as the ortho-fluorine in this compound, can significantly influence the preferred conformation. nih.gov

Design PrincipleModification ExampleExpected Impact on Pharmacological Profile
Introduction of HeterocyclesReplace the 3-methylphenyl ring with a 2-pyridyl group.Improved solubility and potential for new hydrogen bonding interactions.
Conformational RigidityIntroduce a chemical linker to create a cyclic benzamide (B126) analog.Increased binding affinity due to a lower entropic penalty upon binding.
Conformational FlexibilityReplace the amide bond with a more flexible linker.Potential to access alternative binding modes.

Target Identification and Validation Methodologies

Experimental Strategies for Elucidating Biological Targets

Direct biochemical and proteomic techniques are indispensable for identifying proteins that physically interact with a small molecule. These methods can be broadly categorized into those that rely on a modified, "tagged" version of the compound and those that use the native, "label-free" molecule.

Affinity-based pull-down is a widely used technique to isolate and identify the binding partners of a small molecule from a complex biological sample, such as a cell lysate. nih.gov This method involves using a "bait" molecule—in this case, a modified version of N-(2-fluorophenyl)-3-methylbenzamide—to "pull down" its interacting "prey" proteins. nih.gov

The initial step requires the chemical synthesis of an this compound derivative that incorporates an affinity tag, such as biotin, and a linker arm. This tagged probe is then immobilized on a solid support, like streptavidin-coated agarose (B213101) beads. The beads are incubated with a cell or tissue lysate, allowing the immobilized compound to bind to its target proteins. After incubation, the beads are washed to remove non-specific binders, and the specifically bound proteins are eluted. These eluted proteins are then typically separated by gel electrophoresis and identified using mass spectrometry. nih.gov A crucial control experiment involves using beads without the bait molecule or with just the affinity tag to distinguish true interactors from proteins that bind non-specifically to the matrix. thermofisher.com

Hypothetical Data from an Affinity-Based Pull-Down Assay for this compound

Protein ID (UniProt) Protein Name Fold Enrichment (vs. Control) Function
P04637 Tumor suppressor p53 15.2 Transcription factor, cell cycle regulation
Q06830 Murine double minute 2 (MDM2) 12.5 E3 ubiquitin-protein ligase, p53 regulator
P62258 14-3-3 protein sigma 8.9 Adapter protein, signal transduction

This table represents a hypothetical outcome. The identified proteins are illustrative examples of potential interactors that would be prioritized for further validation.

While powerful, affinity-based methods have a potential drawback: the attached tag might alter the compound's binding properties. Label-free approaches circumvent this issue by studying the interaction of the unmodified small molecule with proteins. nih.govnih.gov These techniques detect the changes that occur when a protein binds to a small molecule in its native state. nih.gov

One prominent label-free method is the Drug Affinity Responsive Target Stability (DARTS) assay. nih.gov DARTS operates on the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. nih.gov In a typical DARTS experiment, a cell lysate is divided into aliquots and incubated with varying concentrations of this compound. A control group receives no compound. Subsequently, a protease is added to all samples for a limited time. The stabilized target protein will be less digested in the compound-treated samples compared to the control. The resulting protein fragments are then analyzed by SDS-PAGE and mass spectrometry to identify the protected proteins.

Another powerful label-free technique is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. nih.gov Cells or cell lysates are treated with this compound, heated to various temperatures, and the aggregated proteins are removed. The soluble proteins remaining at each temperature are then quantified. A target protein bound to the compound will exhibit increased thermal stability, remaining soluble at higher temperatures compared to its unbound state. nih.gov

Quantitative chemical proteomics combines affinity-based enrichment with sophisticated mass spectrometry to provide a comprehensive and quantitative profile of a compound's interactome. This approach not only identifies binding partners but also assesses the relative affinity and abundance of these interactions across the entire proteome.

In a typical workflow for this compound, a clickable photoaffinity probe would be synthesized. This probe would be designed to bind to its target and, upon UV irradiation, form a covalent bond. The "clickable" handle (e.g., an alkyne or azide) allows for the subsequent attachment of a reporter tag, like biotin, for enrichment. Following incubation with live cells and UV crosslinking, the cells are lysed, and the tagged protein-compound complexes are captured. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method allows for the identification of direct targets even in a complex cellular environment and can reveal both high-affinity primary targets and lower-affinity off-targets.

Bioinformatic and Data-Driven Target Identification

Alongside experimental methods, computational approaches are vital for hypothesizing and validating potential targets by leveraging large-scale biological data.

High-throughput screening (HTS) campaigns test vast libraries of compounds for their ability to elicit a specific phenotypic response in cells (e.g., inhibition of cancer cell growth). If this compound were identified as a "hit" in such a screen, its molecular target would still be unknown. Target deconvolution aims to identify this target using computational analysis of the screening data.

One approach is to compare the bioactivity profile of this compound across multiple cell lines or assays with the profiles of known drugs or tool compounds stored in large databases (e.g., ChEMBL). If the activity pattern of this compound closely matches that of a compound with a known target, it can be hypothesized that they share the same target. This "guilt-by-association" principle is a powerful tool for generating testable hypotheses.

Hypothetical HTS Data Correlation for Target Hypothesis Generation

Compound Target Class Activity Profile Correlation (Pearson) Hypothesized Target
This compound Unknown 1.00 (Reference) -
Navtemadlin MDM2 Inhibitor 0.89 MDM2
Nutlin-3 MDM2 Inhibitor 0.85 MDM2
Doxorubicin Topoisomerase II Inhibitor 0.32 Unlikely

This table illustrates how a high correlation in phenotypic activity between this compound and known MDM2 inhibitors would suggest MDM2 as a primary hypothesis for its biological target.

The ultimate validation of a proposed target requires converging evidence from multiple data types. Integrating genomic and proteomic data provides a powerful method for confirming that the engagement of a hypothesized target by this compound is responsible for the observed biological effect.

For instance, if proteomics experiments identify a specific kinase as the primary target, this can be validated using genomic techniques. One could use CRISPR-Cas9 to create a cell line where the gene encoding the kinase is knocked out. If these knockout cells become resistant to the effects of this compound, it provides strong evidence that the kinase is the relevant biological target.

Conversely, treating cells with the compound and then performing quantitative proteomics or RNA-sequencing can reveal downstream pathway changes. If the observed changes in protein or gene expression are consistent with the known signaling pathway of the hypothesized target, this serves as powerful validation. For example, if MDM2 is the true target, treatment with the compound should lead to an increase in the levels and activity of p53 and its downstream transcriptional targets, a result that can be measured at both the protein and RNA levels.

Computational Prediction and Ranking of Candidate Targets

In the early stages of drug discovery, identifying the biological targets of a novel compound is a critical step. For this compound, where the primary biological targets are not definitively established, computational (in silico) methods provide a rapid and cost-effective approach to generate and rank hypotheses for subsequent experimental validation. nih.gov These methodologies leverage the compound's structure to predict its potential interactions with a vast array of known proteins.

The process typically begins with the two-dimensional structure of this compound, which is then used as a query against various computational platforms. These platforms employ a range of algorithms, primarily falling into ligand-based and structure-based categories. nih.gov Ligand-based methods compare the query molecule to databases of compounds with known biological activities, assuming that structurally similar molecules are likely to bind to similar targets. Structure-based approaches, on the other hand, involve docking the compound's three-dimensional conformation into the binding sites of thousands of protein crystal structures to calculate a predicted binding affinity.

A common strategy involves an initial broad screening using ligand-based target prediction tools, followed by more focused structure-based docking and scoring of the highest-ranking predicted targets. This hierarchical approach efficiently narrows down the list of potential targets to a manageable number for experimental testing.

Ligand-Based Target Prediction

For this compound, a hypothetical ligand-based target prediction could be performed using a tool like the Swiss-Target-Prediction server. This server compares the query molecule to a library of known active compounds and predicts the most probable macromolecular targets based on structural similarity. The results are often presented as a list of protein classes and specific proteins, ranked by a probability score.

An illustrative output for this compound might highlight a range of potential target classes. Given the benzamide (B126) scaffold, it would be plausible to see predictions for enzymes, particularly hydrolases and oxidoreductases, as well as G-protein coupled receptors (GPCRs).

Table 1: Illustrative Ligand-Based Target Prediction for this compound

Target Class Probability Predicted Specific Targets (Examples)
Enzymes 45% Fatty acid amide hydrolase, Carbonic anhydrase 2, Aldose reductase
G-protein coupled receptors 25% Dopamine (B1211576) D2 receptor, 5-HT2A receptor, Cannabinoid receptor 1
Ion Channels 15% Voltage-gated sodium channels, TRPV1
Nuclear Receptors 10% Peroxisome proliferator-activated receptor gamma
Other 5% Various kinases and proteases

This table is a hypothetical representation of potential results from a ligand-based target prediction tool and is for illustrative purposes only.

Molecular Docking and Binding Affinity Prediction

Following the initial ligand-based screening, the top-ranking candidate targets would be subjected to molecular docking simulations. This step provides a more detailed, three-dimensional model of the interaction between this compound and the predicted protein targets. The primary goal of docking is to predict the preferred orientation of the ligand when bound to the target and to estimate the strength of the interaction, typically expressed as a binding energy or docking score. researchgate.net

For instance, based on the hypothetical predictions in Table 1, docking studies could be performed for fatty acid amide hydrolase (FAAH) and the dopamine D2 receptor. The results would be analyzed to assess the plausibility of the binding pose, including the formation of key interactions such as hydrogen bonds and hydrophobic contacts.

The docking scores allow for a quantitative ranking of the candidate targets. A lower docking score generally indicates a more favorable predicted binding affinity. nih.gov Advanced methods, such as molecular dynamics simulations, can further refine these predictions by accounting for the flexibility of both the ligand and the protein.

Table 2: Hypothetical Molecular Docking Results for this compound

Protein Target PDB ID Docking Score (kcal/mol) Key Predicted Interactions
Fatty acid amide hydrolase (FAAH) 3PPM -9.2 Hydrogen bond between amide N-H and Ser241; pi-pi stacking with Phe432
Dopamine D2 Receptor 6CM4 -8.5 Hydrogen bond between amide C=O and Ser193; hydrophobic interactions with Trp386
Carbonic Anhydrase II 2CBE -7.8 Coordination of the amide with the zinc ion; hydrogen bonds with Thr199
Aldose Reductase 1US0 -7.5 Hydrogen bond with Tyr48; hydrophobic interactions with Trp111

This table presents hypothetical docking scores and interactions to illustrate the ranking process of candidate targets. These are not experimentally determined values.

Consensus Ranking and Target Prioritization

A robust approach to computational target prediction relies on the consensus of multiple methods. nih.gov By combining the results from several ligand-based tools and different docking algorithms, a more reliable prioritization of candidate targets can be achieved. Targets that consistently rank highly across various computational approaches are considered the most promising candidates for experimental validation.

The final output of the computational workflow is a ranked list of potential biological targets for this compound. This list serves as a guide for focused in vitro and in vivo experiments, such as binding assays and functional screens, to confirm the predicted interactions and elucidate the compound's mechanism of action.

Preclinical Biological Evaluation of N 2 Fluorophenyl 3 Methylbenzamide Derivatives

In Vitro Pharmacological Models

In vitro models are fundamental in the early stages of drug discovery, offering a controlled environment to assess the biological activity of new chemical entities. These assays provide initial data on efficacy and mechanism of action before proceeding to more complex living systems.

Cell-Based Assays for Anticancer Activity (e.g., MCF-7, HeLa, SKMEL-2, HL-60, HepG2, DU-145, Mia-Paca-2)

The cytotoxic potential of benzamide (B126) derivatives is frequently evaluated against a panel of human cancer cell lines to determine their potency and selectivity.

One study detailed the synthesis of new imidazole-based N-phenylbenzamide derivatives and evaluated their cytotoxic potential against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines using the MTT assay. nih.gov Several of the synthesized compounds displayed moderate to good activity. Notably, the derivative 4f , which features a fluorine substitution, was the most potent, with IC₅₀ values of 7.5 µM against A549, 9.3 µM against HeLa, and 8.9 µM against MCF-7 cells. nih.gov Another derivative, 4e , also showed good activity. nih.gov

In a separate study, a series of 1-(4-(benzamido)phenyl)-3-arylurea derivatives were designed as potential aromatase inhibitors and assessed for cytotoxicity against various cancer cell lines. rsc.orgnih.gov Compound 6g emerged as a promising lead, demonstrating GI₅₀ values of 11.35 µM against MDA-MB-231 and 11.58 µM against MCF-7 breast cancer cell lines, among others. rsc.org The cytotoxic activities of all synthesized 2-amino-1,4-naphthoquinone-benzamides (5a-n ) were evaluated against MDA-MB-231, SUIT-2, and HT-29 cancer cell lines, showing that all new compounds were more potent than the standard drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov

Table 1: Anticancer Activity of Imidazole-Based N-Phenylbenzamide Derivatives

Compound Cell Line IC₅₀ (µM)
4f A549 (Lung) 7.5 nih.gov
HeLa (Cervical) 9.3 nih.gov
MCF-7 (Breast) 8.9 nih.gov
4e A549 (Lung) 11.1
HeLa (Cervical) 10.5
MCF-7 (Breast) 10.9

Data sourced from a study on new imidazole-based N-phenylbenzamide derivatives. nih.gov

Table 2: Anticancer Activity of 1-(4-(benzamido)phenyl)-3-arylurea Derivative 6g

Compound Cell Line GI₅₀ (µM)
6g A-498 (Renal) 14.46 rsc.org
NCI-H23 (Lung) 13.97 rsc.org
A-549 (Lung) 15.77 rsc.org
MDA-MB-231 (Breast) 11.35 rsc.org
MCF-7 (Breast) 11.58 rsc.org

Data sourced from a study on 1-(4-(benzamido)phenyl)-3-arylurea derivatives. rsc.org

Enzyme Activity Assays and Inhibition Kinetics

Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays measuring enzyme activity and the kinetics of inhibition (e.g., competitive, noncompetitive) are crucial for characterizing the interaction between a compound and its target enzyme. Benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been identified as kinase inhibitors. nih.gov These compounds can act as ATP-competitive inhibitors and may achieve high selectivity by targeting unique structural features of a specific kinase. nih.gov The development of multi-target kinase inhibitors is also an area of interest, as this can be a valuable strategy in complex diseases like cancer. nih.govnih.gov

For instance, a study on N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivatives evaluated their inhibitory activity against acetylcholinesterase (AChE). The inhibition constants (Ki) for the series were in the nanomolar range, from 15.51 ± 1.88 nM to 41.24 ± 10.13 nM, with compound 6 being the most effective. researchgate.net

Another study on benzimidazole-2-amino derivatives identified potent inhibitors of protein kinase CK1δ. mdpi.com The most effective compounds had a (1H-pyrazol-3-yl)-acetyl group on the benzimidazol-2-amino scaffold. The derivative 23 , with a 5-cyano substituent, demonstrated nanomolar potency with an IC₅₀ of 98.6 nM. mdpi.com The kinetics of enzyme inhibition can be determined through graphical methods like the Lineweaver-Burk plot, which helps to distinguish between different types of reversible inhibition, such as competitive and noncompetitive mechanisms. researchgate.netresearchgate.net

Table 3: Inhibition of Protein Kinase CK1δ by Benzimidazole Derivatives

Compound Substitution IC₅₀ (µM)
13 Unsubstituted 4.21 mdpi.com
20 5-tertbutyl 1.00 mdpi.com
22 5,6-dichloro 0.98 mdpi.com
23 5-cyano 0.0986 mdpi.com
31 5-tetrazol-5-yl 1.54 mdpi.com

Data sourced from a study on 2-Amidobenzimidazole derivatives. mdpi.com

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are a gold standard for quantifying the affinity and selectivity of a compound for a specific receptor. These assays use a radiolabeled ligand that binds to the receptor of interest. By measuring how effectively a test compound competes with the radioligand for the binding site, its inhibitory constant (Ki) can be determined. nih.gov Such studies are essential for understanding the pharmacodynamics of a drug candidate.

For example, a study on arylpiperazine derivatives with a terminal benzamide fragment evaluated their affinity for dopamine (B1211576) D-2 and serotonin (B10506) 5-HT receptors. nih.gov The investigation revealed a moderate affinity for D-2 receptors but a lack of affinity for the 5-HT receptors tested. nih.gov These assays can also determine the density of receptors in a given tissue (Bmax) and the dissociation constant (Kd) of the radioligand itself. researchgate.net

Cell-Based Models for Anti-inflammatory Effects (e.g., LPS-induced inflammation)

The anti-inflammatory potential of N-(2-fluorophenyl)-3-methylbenzamide derivatives can be assessed using cell-based models, most commonly involving the stimulation of immune cells like macrophages or microglial cells with lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, triggers a strong inflammatory response, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-1β).

Research on novel amide compounds has demonstrated their potential to inhibit these inflammatory pathways. bioworld.com One study identified a lead compound that showed a high inhibition rate for IL-6 (94%) and exhibited concentration-dependent inhibition of both IL-6 and TNF-α, with IC₅₀ values of 1.59 µM and 15.30 µM, respectively. bioworld.com Similarly, studies on benzylideneacetophenone derivatives in LPS-stimulated BV2 microglia cells showed that these compounds could suppress the expression of inflammatory enzymes like iNOS and COX-2, as well as various cytokine mRNAs. researchgate.netnih.gov Other research on 2H-1,4-benzoxazin-3(4H)-one derivatives also found significant inhibition of iNOS and COX-2 expression in LPS-induced BV-2 cells. nih.gov These effects are often mediated through the modulation of key signaling pathways like NF-κB. nih.govmdpi.com

Antimicrobial Susceptibility Testing (e.g., against bacterial and fungal strains)

The antimicrobial properties of benzamide derivatives are evaluated by determining their ability to inhibit the growth of various bacterial and fungal strains. Standard methods include measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

A study on N-benzamide derivatives demonstrated significant antibacterial activity. nanobioletters.com Compound 5a showed excellent activity against both B. subtilis and E. coli, with MIC values of 6.25 µg/mL and 3.12 µg/mL, respectively. nanobioletters.com Compounds 6b and 6c also displayed good activity against these strains. nanobioletters.com Another investigation into N-phenylbenzamides confirmed their potential as antibacterial and antifungal agents, showing inhibitory activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. ubaya.ac.id

Furthermore, research on 2-((4-ethylphenoxy)methyl)-N-(fluoro/trifluoromethyl-phenylcarbamothioyl)benzamides revealed that the presence and position of fluorine atoms influenced antimicrobial efficacy. nih.gov Derivatives with a single fluorine atom showed the best antibacterial effect, while those with a trifluoromethyl group exhibited the most potent antifungal activity. nih.gov

Table 4: Antimicrobial Activity (MIC, µg/mL) of N-Benzamide Derivatives

Compound Bacillus subtilis Escherichia coli
5a 6.25 nanobioletters.com 3.12 nanobioletters.com
6b - 3.12 nanobioletters.com
6c 6.25 nanobioletters.com -

Data sourced from a study on the in-vitro antimicrobial activity of N-benzamide derivatives. nanobioletters.com

In Vivo Efficacy Studies in Relevant Animal Models

Following promising in vitro results, the efficacy of drug candidates is tested in living organisms. Animal models are crucial for understanding how a compound behaves in a complex biological system, providing insights into its therapeutic potential in disease states.

For anti-inflammatory drug development, LPS-induced models in mice are commonly used to create systemic inflammation or acute lung injury (ALI). bioworld.comnih.gov In one study, an amide compound was shown to protect against LPS-induced ALI in mice, reducing neutrophil infiltration and the expression of inflammatory factors in the lung. bioworld.com It also significantly delayed death in a mouse model of sepsis. bioworld.com

For anticancer research, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently employed. nih.govacs.org An N-phenylbenzamide derivative, 1a , was reported to be curative by oral administration in an acute mouse model of African trypanosomiasis, highlighting the potential for in vivo efficacy of this class of compounds in infectious disease models as well. nih.govacs.org Studies on a novel fluorophenyl benzimidazole (FPD) in L-NAME-induced hypertensive rats demonstrated significant antihypertensive activity, which was associated with its vasorelaxant, anti-oxidative, and anti-inflammatory properties. nih.gov

Assessment in Preclinical Models of Oxidative Stress-Induced Neurotoxicity

No published studies were identified that investigated the effects of this compound or its derivatives in preclinical models of neurotoxicity induced by oxidative stress. Research in this area is crucial for understanding a compound's potential to protect against neuronal damage, a key factor in various neurodegenerative diseases. nih.gov

Evaluation in Inflammation Models (e.g., collagen-induced arthritis)

There is no available data on the evaluation of this compound or its derivatives in preclinical models of inflammation, such as the collagen-induced arthritis model. nih.govnih.gov This type of study is essential for determining a compound's potential anti-inflammatory and immunomodulatory properties, which are relevant for treating autoimmune disorders like rheumatoid arthritis. mdpi.commdbneuro.comnih.gov

Efficacy in Preclinical Models of Psychosis and Cognition

No research findings could be located regarding the efficacy of this compound or its derivatives in established preclinical models of psychosis or for the enhancement of cognition. These models are vital for the development of new treatments for psychiatric and cognitive disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.